N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2S/c1-2-9-26-18(29)13-5-3-4-6-16(13)27-19(26)24-25-20(27)30-11-17(28)23-15-8-7-12(21)10-14(15)22/h3-8,10H,2,9,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXLWUVLOOVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of a triazole and quinazoline moiety, which are known for their diverse pharmacological activities.
Antibacterial Activity
Research suggests that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds with the triazole core have been shown to inhibit bacterial growth against various strains such as E. coli, B. subtilis, and P. aeruginosa .
Key Findings:
- In vitro studies demonstrated that certain triazoloquinazoline derivatives displayed moderate to high antibacterial activity.
- The introduction of specific substituents on the phenyl ring enhanced the antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines.
Case Studies:
- Cytotoxicity Evaluation:
- Compounds were tested against human cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116).
- Results indicated that certain derivatives exhibited IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HePG-2 | 29.47 | Moderate |
| MCF-7 | 27.05 | Moderate |
| PC3 | Not specified | Not assessed |
| HCT-116 | 17.35 | High |
- Mechanism of Action:
Pharmacological Significance
The biological activity of this compound is largely attributed to its structural components:
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Specifically, derivatives of 1,2,4-triazole containing the 2,4-difluorophenyl moiety have demonstrated strong antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related study indicated that triazole hybrids exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various pathogens, suggesting that modifications to the phenyl ring can enhance antimicrobial efficacy .
Anticancer Potential
Research indicates that quinazoline derivatives, including those related to N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, have significant anticancer activity. These compounds have been identified as inhibitors of key signaling pathways involved in cancer progression. For example, certain derivatives have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in tumor growth and metastasis .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Quinazoline derivatives have been associated with the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes. This suggests that this compound may possess similar properties that could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications at specific positions on the phenyl and triazole rings can significantly alter biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| 2,4-Difluoro substitution | Enhanced antibacterial potency |
| Propyl group on triazole | Increased anticancer activity |
| Variations in alkyl chain length | Altered anti-inflammatory effects |
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives with electron-withdrawing groups exhibited superior antibacterial activity compared to standard antibiotics .
- Cancer Treatment : Research on quinazoline derivatives indicated their potential as effective agents against various cancer cell lines by inhibiting critical growth factors .
- Inflammation Models : In vivo studies showed promising results for quinazoline derivatives in reducing inflammation markers in animal models .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structurally similar compounds and their key differences:
Key Observations:
Core Heterocycle Variations: The triazoloquinazolinone core in the target compound is distinct from simpler triazoles (e.g., ) or quinazolinones (e.g., ). This fused system may enhance rigidity and π-π stacking interactions compared to non-fused analogs. Compounds with imidazolidinone or thiazolo-triazole cores (e.g., ) show divergent bioactivities, suggesting core structure critically influences target selectivity.
Substituent Effects: The 4-propyl group on the triazoloquinazolinone may improve lipophilicity compared to ethyl or aryl substituents (e.g., ). Sulfanyl linkers are prevalent in analogs (e.g., ), likely contributing to metabolic stability and hydrogen-bonding capacity.
Biological Activity: Triazole-acetamide analogs (e.g., ) are frequently associated with anti-inflammatory or kinase-inhibitory activity. The anti-exudative activity of imidazolidinone derivatives (e.g., ) highlights the role of substituents in modulating specific pathways (e.g., prostaglandin synthesis).
Pharmacological and Physicochemical Comparisons
A. Anti-Inflammatory Potential :
- The target compound’s triazoloquinazolinone core and difluorophenyl group align with COX-2 inhibitors like celecoxib. In contrast, N-(4-chlorophenyl) analogs (e.g., ) show weaker COX-2 selectivity but broader anti-inflammatory effects .
- Sulfanyl-acetamide derivatives (e.g., ) exhibit comparable potency to diclofenac sodium (8 mg/kg) in edema reduction, suggesting the target compound may share this profile .
B. Kinase Inhibition :
- Pyridinyl and furan substituents in triazole analogs (e.g., ) are linked to tyrosine kinase inhibition (e.g., EGFR). The target compound’s quinazolinone core may further enhance affinity for kinase ATP-binding sites .
C. Physicochemical Properties :
- Fluorine atoms on the phenyl ring enhance metabolic stability and electronegativity, favoring target engagement .
Q & A
Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : Formation of the triazoloquinazolinone core via cyclization of a quinazolinone precursor with a triazole derivative under reflux in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Step 2 : Thiolation at the 1-position of the triazole ring using a sulfurizing agent (e.g., Lawesson’s reagent) followed by coupling with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) .
- Key Considerations : Reaction temperature (80–120°C), solvent polarity, and catalyst selection significantly impact yield. Purity is often verified via HPLC (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and regioselectivity. For example, the singlet for the triazole proton at δ 8.2–8.5 ppm distinguishes the 1,2,4-triazole moiety .
- X-ray Crystallography : Essential for resolving ambiguities in stereochemistry, as seen in related triazoloquinazoline derivatives (e.g., bond angles and torsion angles of the sulfanyl-acetamide group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the sulfanyl linkage .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus and E. coli), while cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition studies (IC₅₀) are performed using fluorometric or colorimetric substrates. For example, triazoloquinazoline derivatives often target tyrosine kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst loading. For example, a central composite design reduced reaction steps from 8 to 3 in similar triazole syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yield by 15–20% for thermally sensitive intermediates .
Q. What computational strategies are employed to predict bioactivity and binding modes?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites, aiding in SAR analysis .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., EGFR kinase). For example, the sulfanyl group may form hydrogen bonds with Thr766 in the ATP-binding pocket .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How can contradictory data in bioactivity profiles be resolved?
- Meta-Analysis : Compare datasets across multiple assays (e.g., MIC vs. IC₅₀) to identify outliers. For instance, low solubility in aqueous media may artificially depress activity in cell-based assays .
- Orthogonal Validation : Confirm results using alternative methods (e.g., isothermal titration calorimetry for binding affinity vs. SPR). Adjust formulation using co-solvents (e.g., PEG-400) to enhance bioavailability .
Q. What strategies mitigate instability of the sulfanyl-acetamide linkage?
- pH Optimization : Maintain reaction pH >7.5 during synthesis to prevent thiol oxidation. Use antioxidants like ascorbic acid in storage buffers .
- Prodrug Design : Replace the sulfanyl group with a disulfide prodrug moiety, which is cleaved in vivo by glutathione .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s deposition data for solvent/catalyst combinations .
- Structural Analysis : Cross-reference crystallographic data from Universiti Sains Malaysia’s X-ray unit .
- Computational Tools : Utilize ICReDD’s reaction path search methods for quantum chemical calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
